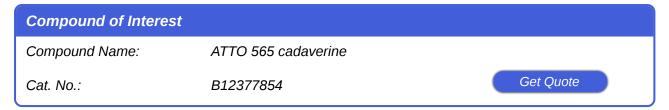


ATTO 565 Cadaverine: A Technical Guide for Advanced Research Applications

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For Researchers, Scientists, and Drug Development Professionals

ATTO 565 cadaverine is a fluorescent probe belonging to the rhodamine family of dyes. It is specifically designed for the enzymatic labeling of biomolecules, offering high sensitivity, photostability, and a strong fluorescence quantum yield. This technical guide provides an indepth overview of **ATTO 565 cadaverine**, its physicochemical properties, and detailed protocols for its application in life sciences and drug development.

Core Properties and Spectroscopic Data

ATTO 565 cadaverine is characterized by its strong absorption and high fluorescence, making it an ideal candidate for single-molecule detection and high-resolution microscopy.[1][2] Its cadaverine moiety serves as a primary amine, enabling its use as a substrate for transglutaminases.[3]

Quantitative Data Summary

The key spectroscopic and physical properties of **ATTO 565 cadaverine** are summarized in the table below for easy reference.



Property	Value
Excitation Maximum (\(\lambda\ext{ex}\)	564 nm[3]
Emission Maximum (λem)	590 nm[3]
Molar Extinction Coefficient (ɛmax)	1.2 x 10 ⁵ M ⁻¹ cm ⁻¹ [3]
Fluorescence Quantum Yield (Φf)	90%[3]
Fluorescence Lifetime (τfl)	4.0 ns[3]
Molecular Weight (MW)	796 g/mol [3]
Correction Factor (CF ₂₆₀)	0.27[3]
Correction Factor (CF ₂₈₀)	0.12[3]

Principle of Transglutaminase-Mediated Labeling

ATTO 565 cadaverine is primarily utilized in transglutaminase-mediated labeling reactions. Transglutaminases (TGases) are enzymes that catalyze the formation of an isopeptide bond between the γ -carboxamide group of a glutamine residue and the ϵ -amino group of a lysine residue in proteins.[4] **ATTO 565 cadaverine**, with its terminal primary amine, acts as an amine donor substrate, allowing the enzyme to covalently attach the fluorescent dye to accessible glutamine residues on a target protein.[3]

This enzymatic labeling approach offers high specificity, as the reaction is directed by the enzyme to its recognition sites, which are often short peptide tags engineered into the protein of interest. This method can result in a homogeneously labeled protein with a defined degree of labeling.



Reactants Target Protein (with accessible Glutamine) Binds to Binds to Transglutaminase (TGase) Catalyzes covalent bond formation Releases Products Fluorescently Labeled Protein Ammonia (NH3)

Transglutaminase-Mediated Protein Labeling

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Caption: Enzymatic labeling of a target protein with **ATTO 565 cadaverine** mediated by transglutaminase.

Experimental Protocols

The following protocols provide a general framework for the transglutaminase-mediated labeling of a target protein with **ATTO 565 cadaverine** in vitro. Optimization may be required depending on the specific protein and experimental conditions.

Reagent Preparation

• Target Protein Solution: Prepare a stock solution of your target protein (containing accessible glutamine residues or a Q-tag) in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 7.5). The protein concentration should typically be in the range of 1-10 μM.



- ATTO 565 Cadaverine Stock Solution: Dissolve ATTO 565 cadaverine in a high-quality, anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture.
- Transglutaminase Solution: Reconstitute microbial transglutaminase (MTG) or guinea pig liver transglutaminase (gpTGase) in the recommended buffer to the desired concentration (e.g., 0.05 units/µL).
- Reaction Buffer: A common reaction buffer is 100 mM Tris-HCl, pH 7.5. For mammalian TGases, the buffer should be supplemented with a calcium salt, such as 10 mM CaCl₂.

In Vitro Protein Labeling Protocol

This protocol is based on a final reaction volume of 100 μ L.

- In a microcentrifuge tube, combine the following reagents:
 - Target Protein: X μL (to a final concentration of 10 μΜ)
 - ATTO 565 Cadaverine: Y μL (to a final concentration of 1 mM)
 - Reaction Buffer: Z μL (to bring the volume to 99 μL)
 - (If using gpTGase) 1 M CaCl₂: 1 μL (to a final concentration of 10 mM)
- Mix the components gently by pipetting.
- Initiate the reaction by adding 1 μL of the transglutaminase solution (0.05 units).
- Incubate the reaction mixture at room temperature or 37°C for 1 to 2 hours, or overnight if necessary. Protect the reaction from light.
- Optional: Stop the reaction by adding a transglutaminase inhibitor or by heat inactivation (e.g., 70°C for 10 minutes), though the latter may affect protein integrity.

Purification of the Labeled Protein



After the labeling reaction, it is crucial to remove the unreacted **ATTO 565 cadaverine** and the transglutaminase.

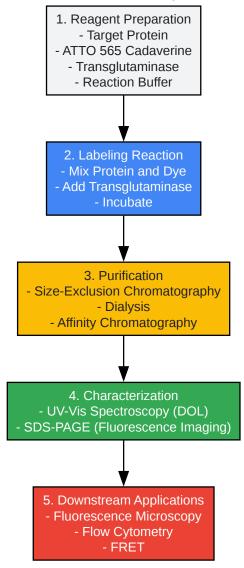
- Use a desalting column or spin column (e.g., with a molecular weight cutoff of 5-10 kDa) to separate the labeled protein from the smaller, unreacted dye molecules.
- Alternatively, perform dialysis against a suitable buffer (e.g., PBS) overnight at 4°C.
- For higher purity, affinity chromatography can be used if the target protein has an affinity tag.

Characterization of the Labeled Protein

- Spectroscopy: Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and 564 nm (for dye concentration). The degree of labeling (DOL) can be calculated using the molar extinction coefficients of the protein and ATTO 565.
- SDS-PAGE: Run the labeled protein on an SDS-PAGE gel. Visualize the fluorescently labeled protein using a gel imager with the appropriate excitation and emission filters. The gel can then be stained with a total protein stain (e.g., Coomassie Blue) to confirm the presence of the protein.



Experimental Workflow for Protein Labeling with ATTO 565 Cadaverine



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